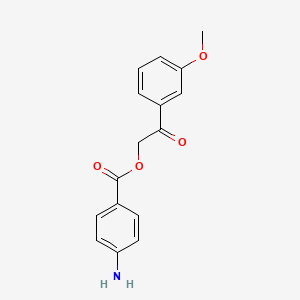

![molecular formula C18H20ClN3O B2890665 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-86-0](/img/structure/B2890665.png)

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

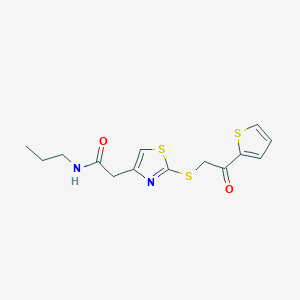

“3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is a carboxylic acid amide containing an N-methylpiperazine fragment . It is synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .

Synthesis Analysis

The synthesis of “this compound” involves reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . In another synthesis method, Schiff’s bases undergo cyclocondensation with chloro acetyl chloride by ultra-sonication in DMF, in the presence of triethylamine as a catalyst to give the final products .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves multiple functional groups. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. The reactions involve the use of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

- The compound has been involved in the synthesis of benzamides with anticonvulsant activity, highlighting its potential as a precursor in medicinal chemistry for developing treatments against seizure disorders (Mussoi et al., 1996).

- Studies on unsymmetrical binucleating ligands and their copper(II) complexes derived from similar structural analogs indicate the relevance of such compounds in the synthesis of materials with unique electrochemical and magnetic properties (Amudha et al., 1999).

- Research into arylpiperazine derivatives, including compounds with a similar chemical structure, has shown significant affinity for 5-HT1A serotonin ligands, suggesting applications in the development of agents targeting the serotonin system for psychiatric and neurological disorders (Glennon et al., 1988).

Chemical Synthesis and Reactivity

- The reactivity and synthesis of amides within the N-methylpiperazine series, including the compound , underline its importance in organic synthesis, particularly in the development of molecules with potential antileukemic properties (Koroleva et al., 2011).

- Investigations into the reactivity properties and adsorption behavior of triazole derivatives related to this compound reveal insights into noncovalent interactions and stability, crucial for pharmaceutical applications (Al-Ghulikah et al., 2021).

Novel Therapeutic Agents

- The compound's structure is relevant to the synthesis of heterocyclic analogs with hypolipidemic activity, suggesting its utility in creating lipid-lowering medications (Ashton et al., 1984).

- It also plays a role in the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity, indicating its potential in antiviral drug development (Hebishy et al., 2020).

Mécanisme D'action

Target of Action

It is structurally similar to imatinib , a well-known inhibitor of BCR-ABL and c-kit tyrosine kinases . Therefore, it may potentially target similar kinases or other proteins involved in cell signaling pathways.

Mode of Action

Based on its structural similarity to imatinib, it might bind to the atp-binding site of tyrosine kinases, thereby inhibiting their activity and preventing downstream signaling .

Biochemical Pathways

If it acts similarly to imatinib, it could affect pathways downstream of bcr-abl and c-kit tyrosine kinases, which are involved in cell growth and proliferation .

Result of Action

If it acts similarly to imatinib, it could potentially inhibit cell growth and proliferation by blocking the activity of bcr-abl and c-kit tyrosine kinases .

Analyse Biochimique

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c1-21-9-11-22(12-10-21)17-8-3-2-7-16(17)20-18(23)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLJCWGLDINPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

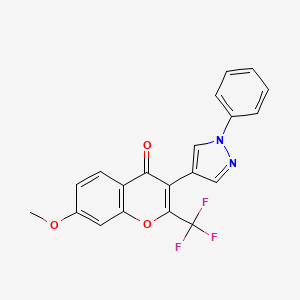

![N-[(3,5-Dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2890582.png)

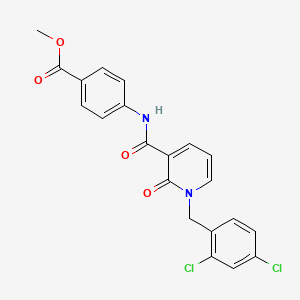

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)

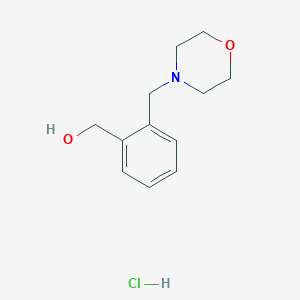

![4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B2890584.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2890589.png)

![6-Cyclopropyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2890595.png)

![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)